molecular formula C34H27N3O9 B8194667 1-O-Acetyl-4-azido-2,3,6-tri-O-benzoyl-4-deoxy-D-glucopyranose

1-O-Acetyl-4-azido-2,3,6-tri-O-benzoyl-4-deoxy-D-glucopyranose

Cat. No.: B8194667
M. Wt: 621.6 g/mol
InChI Key: LYACDXDOAMGFAL-RIKJQNKOSA-N
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Description

1-O-Acetyl-4-azido-2,3,6-tri-O-benzoyl-4-deoxy-D-glucopyranose is a complex organic compound characterized by its azido group and multiple benzoyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-Acetyl-4-azido-2,3,6-tri-O-benzoyl-4-deoxy-D-glucopyranose typically involves multiple stepsThe final step involves esterification with benzoic acid under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1-O-Acetyl-4-azido-2,3,6-tri-O-benzoyl-4-deoxy-D-glucopyranose can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of benzoic acid and the corresponding alcohol.

Scientific Research Applications

1-O-Acetyl-4-azido-2,3,6-tri-O-benzoyl-4-deoxy-D-glucopyranose has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Bioconjugation: The azido group can be used in click chemistry for the conjugation of biomolecules.

Mechanism of Action

The mechanism of action of 1-O-Acetyl-4-azido-2,3,6-tri-O-benzoyl-4-deoxy-D-glucopyranose depends on its chemical transformations. For example, in bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

    [(2S,3R,4S,5R)-3-azido-4,5,6-tribenzoyloxyoxan-2-yl]methyl acetate: Similar structure but with an acetate group instead of a benzoate group.

    [(2S,3R,4S,5R)-3-azido-4,5,6-tribenzoyloxyoxan-2-yl]methyl propionate: Similar structure but with a propionate group instead of a benzoate group.

Properties

IUPAC Name

[(2S,3R,4S,5R)-3-azido-4,5,6-tribenzoyloxyoxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27N3O9/c35-37-36-27-26(21-42-30(38)22-13-5-1-6-14-22)43-34(46-33(41)25-19-11-4-12-20-25)29(45-32(40)24-17-9-3-10-18-24)28(27)44-31(39)23-15-7-2-8-16-23/h1-20,26-29,34H,21H2/t26-,27-,28+,29-,34?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYACDXDOAMGFAL-RIKJQNKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27N3O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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